3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the phospholipase D (PLD) enzyme, which plays a crucial role in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal rearrangement.
Scientific Research Applications
Molecular Synthesis and Characterization
Research has shown the synthesis and characterization of compounds structurally related to 3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, focusing on their potential as precursors for novel drug discovery. For example, the synthesis of novel pyrazole derivatives from related precursors has been explored, highlighting their potential in drug efficacy through in silico, in vitro, and cytotoxicity validations, indicating their promise in addressing global needs for novel and effective drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antimicrobial and Antifungal Activities
Compounds related to 3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one have been explored for their antimicrobial and antifungal activities. For instance, new series of derivatives have been synthesized and evaluated for their significant larvicidal activity and potential as antimicrobial agents, showcasing their ability to inhibit the growth of harmful organisms (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Anti-inflammatory and Anticancer Properties
The compound's derivatives have been investigated for their anti-inflammatory and anticancer properties. A study highlights the efficient one-pot synthesis of related compounds, showcasing their anti-inflammatory and anticancer activities. This indicates their potential for therapeutic applications in treating inflammation and cancer, with some compounds exhibiting significant cytotoxic effects against human cancer cell lines (Hafez, Al-Hussain, & El-Gazzar, 2016).
Structural and Electronic Analysis
Structural and electronic analyses of related compounds have been conducted, involving quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies. These studies aim to understand the molecular conformation, intermolecular interactions, and potential biological activities of the compounds, providing insights into their pharmacological relevance (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
properties
IUPAC Name |
3-(4-fluorophenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c1-11(2)25-19-22-16-14-5-3-4-6-15(14)21-17(16)18(24)23(19)13-9-7-12(20)8-10-13/h3-11,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPLANDBRSUNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one |
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